molecular formula C24H24N2O6S B12066045 Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B12066045
M. Wt: 468.5 g/mol
InChI Key: KOUGYJPKLRWHCQ-UHFFFAOYSA-N
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Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and benzamido groups through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((2-methoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate

Uniqueness

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and their positions on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S/c1-5-32-18-12-7-6-11-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-9-8-10-16(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

KOUGYJPKLRWHCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C

Origin of Product

United States

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